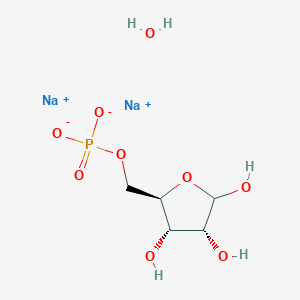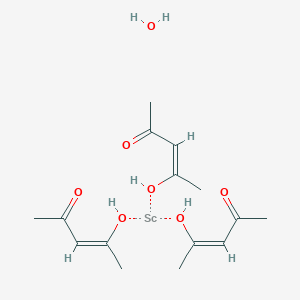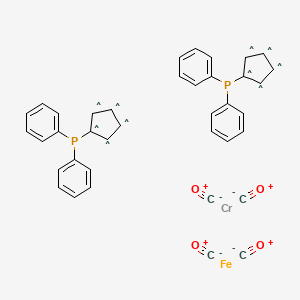![molecular formula C11H14BrMgNO B6288965 2-[(4-Morpholino)methyl]phenylmagnesium bromide, 0.25M in tetrahydrofuran CAS No. 480424-77-9](/img/structure/B6288965.png)
2-[(4-Morpholino)methyl]phenylmagnesium bromide, 0.25M in tetrahydrofuran
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-[(4-Morpholino)methyl]phenylmagnesium bromide, 0.25M in tetrahydrofuran” is a chemical compound with the empirical formula C11H14BrMgNO . It’s a Grignard reagent, which are a class of reagents developed by the French chemist François Auguste Victor Grignard .
Molecular Structure Analysis
The molecular weight of this compound is 280.44 g/mol . The InChI string representation of its structure isInChI=1S/C11H14NO.BrH.Mg/c1-2-4-11(5-3-1)10-12-6-8-13-9-7-12;;/h1-4H,6-10H2;1H;/q;;+1/p-1 . This indicates the connectivity and hydrogen count of its atoms. Chemical Reactions Analysis
As a Grignard reagent, this compound is highly reactive and can participate in a wide variety of reactions . One specific application mentioned is its use as a reagent in the synthesis of a fluorescent chemical probe utilized in imaging neural stem/progenitor cells .Physical and Chemical Properties Analysis
This compound is a 0.25M solution in tetrahydrofuran . It has a boiling point of 65°C and should be stored at a temperature between 2-8°C .科学的研究の応用
Regioselective Addition Reactions
Phenylmagnesium bromide, a similar Grignard reagent, demonstrates regioselective additions to cyano and azomethine groups, enabling the synthesis of quinazoline derivatives (L. Strekowski, et al., 1988). This showcases the potential of morpholino-modified phenylmagnesium bromide in synthesizing heterocyclic compounds.
Intramolecular Radical Cyclization
The compound's utility extends to intramolecular radical cyclization reactions, facilitating the synthesis of tetrahydrofuran derivatives with good yields (Y. Hayashi, et al., 1998). This application is pivotal in creating complex organic frameworks with potential biological activity.
Synthesis of Furan Derivatives
The reaction of phenylmagnesium bromide with various substrates, leading to furan derivatives, indicates the potential of using 2-[(4-Morpholino)methyl]phenylmagnesium bromide for synthesizing furan-based compounds with specific functionalities (R. Lutz, et al., 1970).
Ring Opening Reactions
In the context of ring-opening reactions, the Grignard reagent has been employed to convert 4-chloroquinazoline into 2-arylmethyleneaminobenzonitrile, highlighting its application in expanding molecular diversity (A. Miyashita, et al., 1994).
Synthesis of Azaphosphorines
The compound's utility in synthesizing organophosphorus compounds, such as 4-phenylperhydro-1,4-azaphosphorines, demonstrates its role in creating compounds with potential applications in material science and catalysis (D. J. Collins, et al., 1974).
Amination Reactions
The amination of organomagnesium and zinc reagents, including phenylmagnesium bromides, with acetone O-sulfonyloxime, underscores the compound's role in forming N-substituted amine derivatives, which are crucial in pharmaceutical research (E. Erdik & Özgen Ömür, 2005).
作用機序
Safety and Hazards
特性
IUPAC Name |
magnesium;4-(phenylmethyl)morpholine;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14NO.BrH.Mg/c1-2-4-11(5-3-1)10-12-6-8-13-9-7-12;;/h1-4H,6-10H2;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWGRMLFTJZVEAO-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=CC=[C-]2.[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrMgNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.44 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
480424-77-9 |
Source


|
| Record name | 480424-77-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(R)-(+)-1-{(R)-2-[2'-Bis(3,5-dimethyl-4-methoxyphenyl)phosphinophenyl]ferrocenyl}ethylbis(di-3,5-trifluoromethylphenyl)phosphine, Walphos](/img/structure/B6288920.png)

![3-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]phenylmagnesium bromide, 0.25M in tetrahydrofuran](/img/structure/B6288939.png)


![4-[(1-Pyrrolidino)methyl]phenylmagnesium bromide, 0.25M in tetrahydrofuran](/img/structure/B6288957.png)
![2-[(1-Pyrrolidino)methyl]phenylmagnesium bromide, 0.25M in tetrahydrofuran](/img/structure/B6288966.png)



